molecular formula C24H30O3 B1670955 Drospirenone CAS No. 67392-87-4

Drospirenone

货号 B1670955
CAS 编号: 67392-87-4
分子量: 366.5 g/mol
InChI 键: METQSPRSQINEEU-DZJIEHTNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Drospirenone is a synthetic progestin commonly found in oral contraceptive pills . It is used to prevent pregnancy by stopping a woman’s egg from fully developing each month . It is also used with estrogens to control acne and premenstrual dysphoric disorder (PMDD) .


Synthesis Analysis

The conversion of intermediate to drospirenone may be performed by treating the intermediate with an aqueous base followed by an aqueous acid . A highly selective and sensitive analytical method for the analysis of drospirenone in human plasma has been developed for use in bioequivalence studies .


Chemical Reactions Analysis

Drospirenone and ethinyl estradiol are shown to be stable when stored in polyethylene vials and TruView™ pH Control Liquid Chromatography-Mass Spectrometry (LCMS) Certified Vials .


Physical And Chemical Properties Analysis

Drospirenone has a molecular formula of C24H30O3 and a molar mass of 366.5 g/mol . It has a predicted density of 1.26±0.1 g/cm3, a melting point of 196-200°C, a boiling point of 552.2±50.0 °C, and a flashing point of 241.6°C .

科学研究应用

Dysmenorrhea

  • Scientific Field: Obstetrics and Gynecology
  • Application Summary: Drospirenone and Ethinylestradiol Tablets (II) are used in the treatment of dysmenorrhea . Dysmenorrhea is a condition characterized by severe uterine pain during menstruation.
  • Methods of Application: The tablets are taken orally, once daily, on a 24/4-day regimen . The treatment involves electronic databases like PubMed, Embase, Cochrane Controlled Register of Trials (CENTRAL), Scopus, Science, CBM, CNKI, Wanfang, and VIP .
  • Results: The total efficiency rate (defined as pain symptom disappearing or being relieved) in the Drospirenone and Ethinylestradiol Tablets (II) 24/4-day regimen group was higher than in the placebo group (RR = 5.55, 95%CI: 2.48–12.39, P < 0.0001) .

Cognitive Impacts

  • Scientific Field: Neuroendocrine Science
  • Application Summary: Drospirenone is investigated for its impact on spatial memory, anxiety-like behavior, and brain regions crucial to these cognitive tasks .
  • Methods of Application: The study involved assessing three drospirenone doses in young adult, ovariectomized rats . A moderate drospirenone dose was then investigated with and without concomitant ethinyl estradiol (EE) treatment .

Polycystic Ovary Syndrome (PCOS)

  • Scientific Field: Endocrinology
  • Application Summary: Drospirenone and ethinyl estradiol tablet (3 mg DRSP/20 μg EE) is used in the treatment of PCOS . PCOS is a common endocrine disorder in women of reproductive age.
  • Methods of Application: The tablets are prescribed in a 24/4 regimen for 3 months . Patients take oral DRSP/EE tablets (once daily) on the 2nd day of menstruation, for 28 consecutive days for 1 cycle .
  • Results: After treatment, body mass index (BMI) and waist-hip ratio (WHR) decreased significantly. Sex-hormones such as luteinizing hormone (LH) (10.88 vs. 5.81 U/L), testosterone (T) (1.85 vs. 1.51 nmol/L) and free androgen index (FAI) (5.37 vs. 1.50) decreased significantly after treatment .

Acne Treatment

  • Scientific Field: Dermatology
  • Application Summary: Drospirenone is used in birth control pills like Yasmin® or Yaz®, which are also approved to treat acne . It works by regulating male hormones in the female body, leading to less acne .
  • Methods of Application: The treatment involves oral administration of the birth control pills .
  • Results: There was an average 63% reduction in acne after 24 weeks of treatment .

Premenstrual Syndrome (PMS) and Premenstrual Dysphoric Disorder (PMDD)

  • Scientific Field: Psychiatry
  • Application Summary: Birth control pills containing drospirenone and oestrogen are effective in improving PMS symptoms in women with PMS, compared to a placebo .
  • Methods of Application: The treatment involves oral administration of the birth control pills .

Menopausal Symptoms

  • Scientific Field: Gynecology
  • Application Summary: Drospirenone is used in combination with 17β-estradiol for the treatment of menopausal symptoms . It counteracts the salt- and water-retaining effects of estrogen and causes natriuresis, which leads to a reduction in blood pressure .
  • Methods of Application: The treatment involves oral administration of the hormone therapy .
  • Results: Clinical trials have shown that drospirenone up to 3 mg/day has an acceptable safety profile with no clinically significant elevations in plasma potassium in patients with concomitant NSAID use, diabetes mellitus or mild to moderate renal insufficiency . In addition to effectively relieving menopausal symptoms and lowering blood pressure, drospirenone reduces body weight and lipoprotein concentrations .

Contraception

  • Scientific Field: Obstetrics and Gynecology
  • Application Summary: Drospirenone is used in birth control pills to prevent pregnancy . It is available both alone under the brand name Slynd and in combination with an estrogen under the brand name Yasmin among others .
  • Methods of Application: The treatment involves oral administration of the birth control pills .
  • Results: The medication is an analog of the drug spironolactone . It suppresses ovulation, which constitutes their primary mode of action in preventing pregnancy .

Endometriosis

  • Scientific Field: Obstetrics and Gynecology
  • Application Summary: Drospirenone is used in the treatment of endometriosis . Endometriosis is a condition where the tissue that makes up the uterine lining is present on other organs inside your body.
  • Methods of Application: The treatment involves oral administration of the hormone therapy .
  • Results: Hirsutism significantly improved from the sixth cycle onward . Body weight and fat distribution as well as blood pressure remained stable throughout the treatment .

Hirsutism

  • Scientific Field: Dermatology
  • Application Summary: Drospirenone is used in the treatment of hirsutism . Hirsutism is a condition of unwanted, male-pattern hair growth in women.
  • Methods of Application: The treatment involves oral administration of the hormone therapy .
  • Results: This study demonstrated that an oral 30 g EE/3 mg DRSP combination effectively suppressed hair growth in women with moderate to severe hirsutism .

未来方向

Most recently, Drospirenone was approved by both Health Canada and the FDA in combination with Estetrol as an oral contraceptive therapy . It is also used to treat moderate acne vulgaris and the symptoms of premenstrual dysphoric disorder . It can sometimes be found in preparations containing estrogen and folic acid for folic acid replenishment during oral contraception .

属性

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METQSPRSQINEEU-HXCATZOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046465
Record name Drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Drospirenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.25e-03 g/L
Record name Drospirenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Drospirenone and ethinyl estradiol in combination suppress the release of follicle stimulating hormone (FSH) and luteinizing hormone (LH), preventing ovulation. Other changes induced by this drug which may aid in the prevention of pregnancy include alterations in cervical mucus consistency, hindering sperm movement, and lowering the chance of embryo implantation. Drospirenone is an analog of the diuretic spironolactone, which exerts anti-mineralocorticoid activity, blocking aldosterone receptors, which increases sodium and water excretion. Studies in animals have demonstrated that drospirenone administration leads to antiandrogenic activity. This activity helps to oppose the effects of naturally occurring androgens, inhibiting the binding of dihydrotestosterone (DHT) to its receptor, and preventing androgen synthesis in the ovaries, helping to treat acne and hirsutism. Drospirenone may also decrease the level of edema in sebaceous follicle during the second half of the menstrual cycle, when acne often appears., Combination oral contraceptives (COCs) act by suppression of gonadotropins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cervical mucus (which increases the difficulty of sperm entry into the uterus) and the endometrium (which reduces the likelihood of implantation)., Drospirenone is a spironolactone analogue with antimineralocorticoid activity. Preclinical studies in animals and in vitro have shown that drospirenone has no androgenic, estrogenic, glucocorticoid, or antiglucocorticoid activity. Preclinical studies in animals have also shown that drospirenone has antiandrogenic activity., Acne vulgaris is a skin condition with a multifactorial etiology including androgen stimulation of sebum production. While the combination of ethinyl estradiol and drospirenone increases sex hormone binding globulin (SHBG) and decreases free testosterone, the relationship between these changes and a decrease in the severity of facial acne in otherwise healthy women with this skin condition has not been established. The impact of the antiandrogenic activity of drospirenone on acne is not known., .... The pharmacological properties of drospirenone were investigated in vitro by receptor binding and transactivation experiments and in vivo in appropriate animal models. In qualitative agreement with progesterone, the compound binds strongly to the progesterone and the mineralocorticoid receptor and with lower affinity to androgen and glucocorticoid receptors. There is no detectable binding to the estrogen receptor. Steroid hormone agonistic and antagonistic activities of progesterone and drospirenone were compared in transactivation experiments. Individual steroid hormone receptors were artificially expressed together with a reporter gene in appropriate cell lines. Both hormones were unable to induce any androgen receptor-mediated agonistic activity. Rather, both progesterone and drospirenone distinctly antagonized androgen-stimulated transcriptional activation. Likewise, both compounds only very weakly activated the mineralocorticoid receptor but showed potent aldosterone antagonistic activity. Drospirenone did not induce glucocorticoid receptor-driven transactivation. Progesterone was a weak agonist in this respect. Drospirenone exerts potent progestogenic and antigonadotropic activity which was studied in various animal species. It efficiently promotes the maintenance of pregnancy in ovariectomized rats, inhibits ovulation in rats and mice and stimulates endometrial transformation in the rabbit. Furthermore, drospirenone shows potent antigonadotropic, i.e., testosterone-lowering activity in male cynomolgus monkeys. The progestogenic potency of drospirenone was found to be in the range of that of norethisterone acetate. The majority of clinically used progestogens are androgenic. Drospirenone, like progesterone, has no androgenic but rather an antiandrogenic effect. This property was demonstrated in castrated, testosterone propionate substituted male rats by a dose-dependent inhibition of accessory sex organ growth (seminal vesicles, prostate). In this model, the potency of drospirenone was about a third that of cyproterone acetate. Drospirenone, like progesterone, shows antimineralocorticoid activity, which causes moderately increased sodium and water excretion. This is an outstanding characteristic which has not been described for any other synthetic progestogen before. Drospirenone is eight to ten times more effective in this respect than spironolactone. The natriuretic effect was demonstrable for at least three weeks upon daily treatment of rats with a dose of 10 mg/animal. Drospirenone is devoid of any estrogenic, glucocorticoid or antiglucocorticoid activity. In summary, drospirenone, like progesterone, combines potent progestogenic with antimineralocorticoid and antiandrogenic activity in a similar dose range., For more Mechanism of Action (Complete) data for Drospirenone (9 total), please visit the HSDB record page.
Record name Drospirenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Drospirenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Drospirenone

CAS RN

67392-87-4
Record name Drospirenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67392-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Drospirenone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Drospirenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Drospirenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione, 1,3',4',6,7,8,9,10,11,12,13,14,15,16,20,21-hexadecahydro-10,13-dimethyl-, [6R-(6α,7α,8β,9α,10β,13β,14α,15α,16α,17β)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DROSPIRENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N295J34A25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Drospirenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Drospirenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196-200, 201.3 °C
Record name Drospirenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Drospirenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7896
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Drospirenone
Reactant of Route 2
Drospirenone
Reactant of Route 3
Drospirenone
Reactant of Route 4
Drospirenone
Reactant of Route 5
Drospirenone
Reactant of Route 6
Drospirenone

Citations

For This Compound
15,500
Citations
W Oelkers - Molecular and Cellular Endocrinology, 2004 - Elsevier
… In conclusion, drospirenone is a new progestogen with antimineralocorticoid and slight antiandrogenic properties. The ratio between its progestogenic and antimineralocorticoid …
Number of citations: 207 www.sciencedirect.com
R Krattenmacher - Contraception, 2000 - Elsevier
… drospirenone. In a recent study, the contraceptive efficacy and adverse effects of drospirenone/ethinyl … The major plasma metabolites of drospirenone are the acid form of …
Number of citations: 515 www.sciencedirect.com
R Sitruk-Ware - Climacteric, 2005 - Taylor & Francis
… Drospirenone differs from the classic progestins in its derivation from spirolactone. The major effect of drospirenone is antimineralocorticoid activity. By that property, drospirenone …
Number of citations: 161 www.tandfonline.com
W Elger, S Beier, K Pollow, R Garfield, SQ Shi… - Steroids, 2003 - Elsevier
Progesterone is more than a progestin. Beyond functions in cycle and pregnancy, progesterone binds with high affinity to the mineralocorticoid receptor (MR) acting as an antagonist, …
Number of citations: 193 www.sciencedirect.com
P Muhn, U Fuhrmann, KH Fritzemeier… - Annals of the New …, 1995 - europepmc.org
… Drospirenone is eight to ten times more effective in this respect than … Drospirenone is devoid of any estrogenic, glucocorticoid or antiglucocorticoid activity. In summary, drospirenone, …
Number of citations: 174 europepmc.org
P Muhn, R Krattenmacher, S Beier, W Elger… - Contraception, 1995 - Elsevier
… In conclusion, drospirenone represents a novel type of synthetic progestogen since it … Therefore, drospirenone is anticipated to give rise to a number of additional health benefits …
Number of citations: 154 www.sciencedirect.com
P Norman, J Castaner, RM Castaner - Drugs of the Future, 2000 - access.portico.org
… Drospirenone was shown to be an orally active progestogenic agent in rabbits, rats and primates (10). Administration of drospirenone … sc In rats, drospirenone inhibited spontaneous …
Number of citations: 28 access.portico.org
U Fuhrmann, R Krattenmacher, EP Slater… - Contraception, 1996 - Elsevier
… Drospirenone is a novel progestin … of drospirenone is defined by its pattern of binding affinities to a variety of steroid hormone receptors. In the present study the affinity of drospirenone …
Number of citations: 268 www.sciencedirect.com
AR Genazzani, P Mannella, T Simoncini - Climacteric, 2007 - Taylor & Francis
… exhibited by drospirenone promote sodium … of drospirenone may therefore confer additional cardiovascular benefits beyond the RAAS system. The combined actions of drospirenone on …
Number of citations: 34 www.tandfonline.com
LM Lopez, AA Kaptein… - Cochrane database of …, 2012 - cochranelibrary.com
… drospirenone 3 mg plus ethinyl estradiol 20 μg than with placebo (MD ‐7.92; 95% CI ‐11.16 to ‐4.67). The drospirenone … Side effects more common with the use of the drospirenone …
Number of citations: 466 www.cochranelibrary.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。